2-(Cyclobutylmethyl)azetidine
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Overview
Description
2-(Cyclobutylmethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines . Another method includes the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation for cyclocondensation reactions in an alkaline aqueous medium is one such method that has been reported to be efficient .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclobutylmethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while reduction can produce amines .
Scientific Research Applications
2-(Cyclobutylmethyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with nucleophiles and electrophiles, leading to the formation of various products. The compound can act as a nucleophile in ring-opening polymerization, forming polyamines . Additionally, its unique reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Uniqueness: 2-(Cyclobutylmethyl)azetidine is unique due to its balance of ring strain and stability, which allows for facile handling and unique reactivity. Unlike aziridines, which are highly reactive and less stable, azetidines offer a more controlled reactivity, making them suitable for various applications . Additionally, the presence of the cyclobutylmethyl group imparts specific steric and electronic properties that differentiate it from other azetidines .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-(cyclobutylmethyl)azetidine |
InChI |
InChI=1S/C8H15N/c1-2-7(3-1)6-8-4-5-9-8/h7-9H,1-6H2 |
InChI Key |
VXHZILLEDLBHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2CCN2 |
Origin of Product |
United States |
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